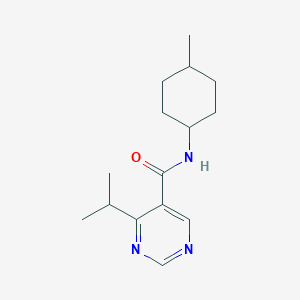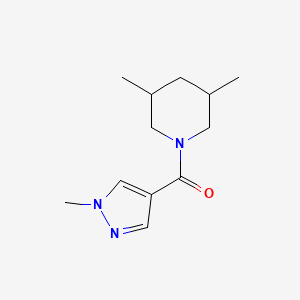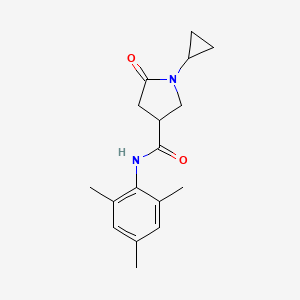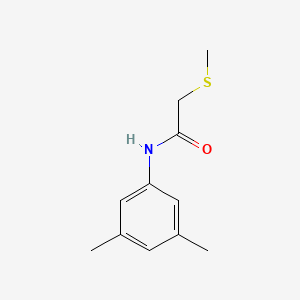![molecular formula C13H22N2O2 B7514078 1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7514078.png)
1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one, also known as CPP or CPP-115, is a small molecule inhibitor of the enzyme gamma-aminobutyric acid aminotransferase (GABA-AT). This enzyme is responsible for the breakdown of the inhibitory neurotransmitter GABA, and its inhibition by CPP-115 leads to increased levels of GABA in the brain. This has potential therapeutic applications in the treatment of a range of neurological and psychiatric disorders, including epilepsy, addiction, and anxiety.
作用機序
1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one-115 inhibits the enzyme GABA-AT, which is responsible for the breakdown of GABA in the brain. This leads to increased levels of GABA, which can activate GABA receptors and inhibit neuronal activity. This has a calming and inhibitory effect on the brain, which can be beneficial in the treatment of various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one-115 has been shown to increase GABA levels in the brain and enhance GABAergic neurotransmission. This can lead to a range of biochemical and physiological effects, including reduced neuronal excitability, increased inhibitory tone, and improved cognitive function. These effects are thought to underlie the therapeutic potential of 1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one-115 in various disorders.
実験室実験の利点と制限
One advantage of 1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one-115 is that it is a highly specific inhibitor of GABA-AT, with minimal off-target effects. This allows for precise modulation of GABAergic neurotransmission in preclinical models. However, one limitation is that 1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one-115 has poor solubility in aqueous solutions, which can make dosing and administration challenging in some experiments.
将来の方向性
There are several potential future directions for research on 1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one-115. One area of interest is its potential use in the treatment of drug addiction, particularly for opioid addiction. Another area of interest is its potential use in the treatment of anxiety disorders, such as post-traumatic stress disorder. Additionally, there is ongoing research into the development of more potent and selective inhibitors of GABA-AT, which could have even greater therapeutic potential.
合成法
1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one-115 can be synthesized using a multi-step process starting from commercially available starting materials. The key step involves the reaction of 4-(cyclobutanecarbonyl)piperazine with 2-methylpropan-1-one in the presence of a base catalyst. The resulting product can be purified by recrystallization to obtain 1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one-115 in high purity.
科学的研究の応用
1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one-115 has been extensively studied in preclinical models of various neurological and psychiatric disorders. In animal models of epilepsy, 1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one-115 has been shown to reduce seizure activity and increase the threshold for seizure induction. In addiction models, 1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one-115 has been shown to reduce drug-seeking behavior and prevent relapse. In anxiety models, 1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one-115 has been shown to reduce anxiety-like behavior and improve cognitive function.
特性
IUPAC Name |
1-[4-(cyclobutanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-10(2)12(16)14-6-8-15(9-7-14)13(17)11-4-3-5-11/h10-11H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKAXYURTODPPAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(1-Ethyl-6-oxopyridin-3-yl)-3-[[3-(trifluoromethyl)phenyl]methyl]urea](/img/structure/B7514005.png)



![2-Cyclopentyl-1-[4-(2-hydroxyphenyl)piperazin-1-yl]ethanone](/img/structure/B7514033.png)
![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(5-propan-2-yl-1H-pyrazol-3-yl)methanone](/img/structure/B7514046.png)

![N-(3,4-dihydro-2H-thiochromen-4-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7514055.png)
![Cyclopropyl-[4-(3-methylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7514061.png)
![N-(2-methyl-1,3-benzoxazol-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7514067.png)
![Cyclopropyl-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7514075.png)
